1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves several steps. One common method involves the condensation of a pyrimidine base with a ribose sugar . The reaction typically requires acidic or basic conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms that naturally produce nucleosides . The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydrouridine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Uridine-5’-monophosphate (UMP).
Reduction: Dihydrouridine.
Substitution: Various nucleoside analogs.
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it plays a crucial role in protein synthesis . It also acts as a precursor for the synthesis of other nucleotides and nucleosides . The molecular targets include RNA polymerase and various enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Cytidine: Another pyrimidine nucleoside with similar structure but different biological functions.
Thymidine: A pyrimidine nucleoside found in DNA instead of RNA.
Adenosine: A purine nucleoside with different base but similar sugar moiety.
Uniqueness
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is unique due to its specific role in RNA synthesis and its potential therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C10H14N2O7 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
ZXIATBNUWJBBGT-AOXOCZDOSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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